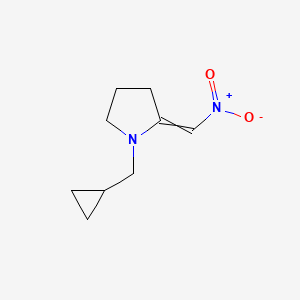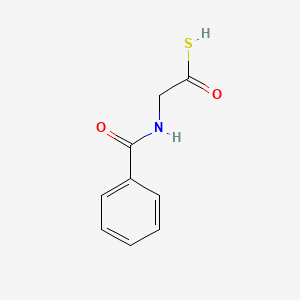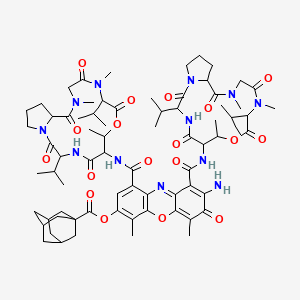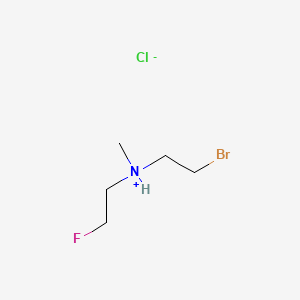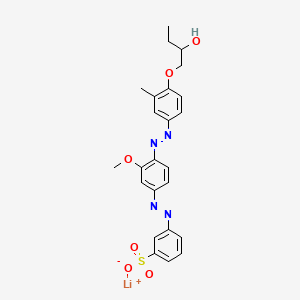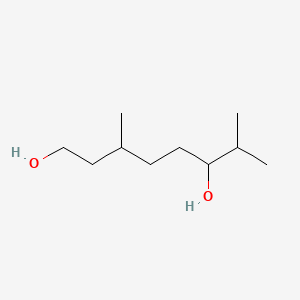
3,7-Dimethyloctane-1,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dimethyloctane-1,6-diol is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is also known by other names such as 3,7-dimethyl-1,6-octanediol .
准备方法
Synthetic Routes and Reaction Conditions
3,7-Dimethyloctane-1,6-diol can be synthesized through various methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method includes the hydrolysis of esters or the hydrogenation of unsaturated alcohols .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions to achieve the desired reduction .
化学反应分析
Types of Reactions
3,7-Dimethyloctane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Halogenated compounds
科学研究应用
3,7-Dimethyloctane-1,6-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3,7-dimethyloctane-1,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other proteins, influencing their activity and function. Additionally, the compound’s hydrophobic carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
相似化合物的比较
Similar Compounds
3,7-Dimethyl-1,7-octanediol: Another diol with similar structural features but different hydroxyl group positions.
2,6-Dimethyl-1,7-octanediol: A structural isomer with hydroxyl groups at different positions.
Uniqueness
3,7-Dimethyloctane-1,6-diol is unique due to its specific hydroxyl group positions, which influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
53067-10-0 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
3,7-dimethyloctane-1,6-diol |
InChI |
InChI=1S/C10H22O2/c1-8(2)10(12)5-4-9(3)6-7-11/h8-12H,4-7H2,1-3H3 |
InChI 键 |
NNEAXJVXQGZFAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CCC(C)CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


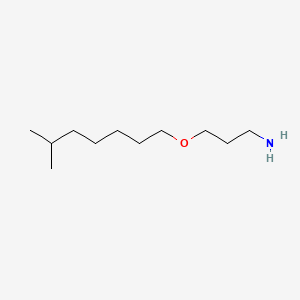
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)

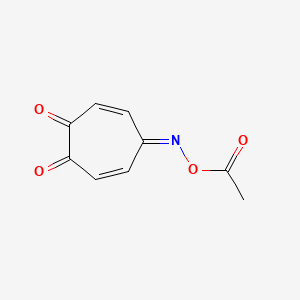
![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
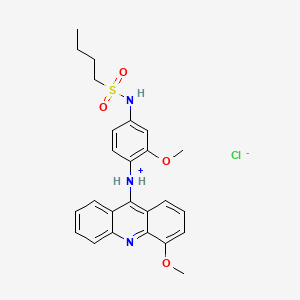
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
